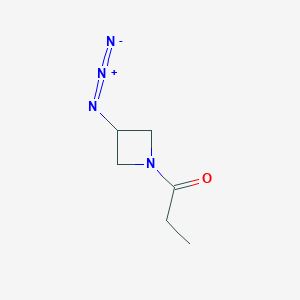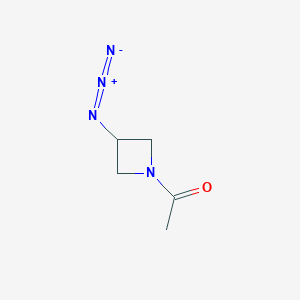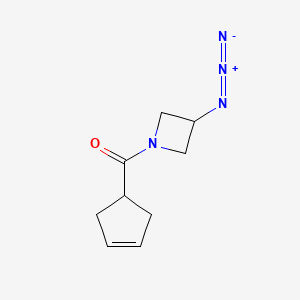
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid (TFPA) is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, specialty chemicals, and materials. TFPA is a useful compound for researchers in many areas, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Antiviral Research
This compound has been utilized in the synthesis of novel compounds with potential antiviral activities. For instance, it has been involved in the study against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . The trifluoromethyl group could potentially enhance the biological activity of these compounds.
Chemical Synthesis
The trifluoromethyl group in this compound is of particular interest in chemical synthesis. It’s often used in the development of new chemical entities with enhanced pharmacological properties . This group can significantly alter the physical and chemical properties of molecules, such as volatility, lipophilicity, and metabolic stability.
Material Science
In material science, this compound could be used to modify surface properties of materials. The presence of both a pyrrolidinyl group and a propanoic acid moiety offers diverse functionalization possibilities, which can be exploited to create materials with specific desired properties .
Analytical Chemistry
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid: can serve as a standard or reagent in analytical chemistry due to its unique structure. It can be used for method development or calibration in chromatographic techniques .
Pharmaceutical Development
The compound’s structure suggests potential applications in pharmaceutical development. The trifluoromethyl group is a common moiety in pharmaceuticals, known to improve drug properties like metabolic stability and bioavailability .
Biochemical Research
This compound may be used in biochemical research to study enzyme-substrate interactions, particularly with enzymes that metabolize propanoic acid derivatives. It could help in understanding the role of trifluoromethyl groups in biological systems .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the compound has a density of 1114±006 g/cm3 (Predicted), a melting point of 162-172°C, and a boiling point of 2637±230 °C (Predicted) .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(7(13)14)12-3-2-6(4-12)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCRHOHVWYDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)







